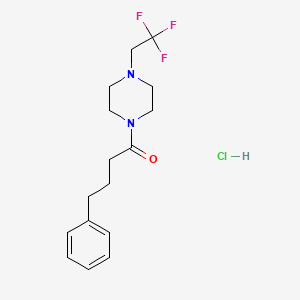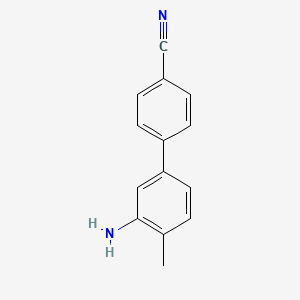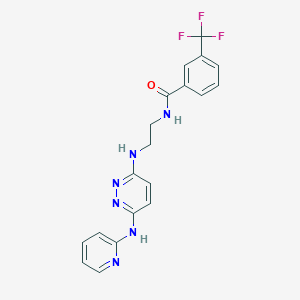![molecular formula C17H19N3O2 B2383938 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide CAS No. 1798283-54-1](/img/structure/B2383938.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis and inhibit angiogenesis. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit angiogenesis, and induce apoptosis. In addition, it has been found to have potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide in lab experiments include its ability to inhibit the growth of cancer cells, inhibit angiogenesis, and induce apoptosis. In addition, it has potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases. Additionally, the study of its mechanism of action and its potential toxicity will be important for its further development as a therapeutic agent.
Conclusion:
In conclusion, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a chemical compound that has potential applications in medicinal chemistry. Its anticancer, antimicrobial, and anti-inflammatory properties make it a promising candidate for further study. However, its limited solubility in water and potential toxicity are limitations that need to be addressed. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.
合成方法
The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide involves the reaction of cinnamaldehyde and 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in the presence of a catalyst. The resulting product is then purified through column chromatography.
科学研究应用
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide has been found to have potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis. In addition, it has been found to have potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-16-9-10-22-12-14(16)15(19-20)11-18-17(21)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,18,21)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWVNIYBSHDGN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
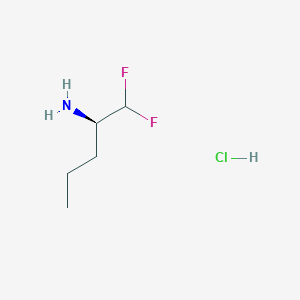
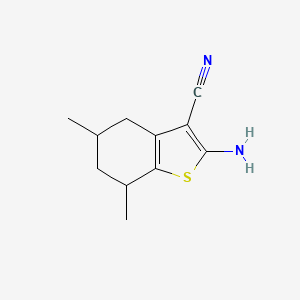
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
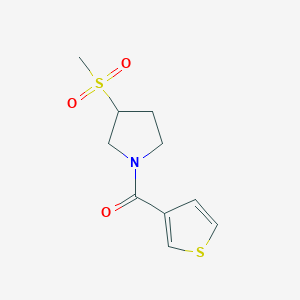
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
